



Application Notes and Protocols for S1P5 Receptor Phosphorylation Assays

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Compound of Interest		
Compound Name:	S1P5 receptor agonist-1	
Cat. No.:	B15571283	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction The Sphingosine-1-Phosphate Receptor 5 (S1P5), also known as EDG8, is a G protein-coupled receptor (GPCR) that binds the bioactive lipid sphingosine-1-phosphate (S1P). [1] S1P5 is predominantly expressed in the nervous and immune systems.[2] It plays a crucial role in regulating the trafficking of immune cells, such as natural killer (NK) cells, and is implicated in neurodegenerative disorders and carcinogenesis.[2][3]

Like many GPCRs, the activity of S1P5 is tightly regulated by post-translational modifications, most notably phosphorylation. [4][5] Agonist-induced phosphorylation, often mediated by G protein-coupled receptor kinases (GRKs), leads to the recruitment of β -arrestin proteins. [6][7] This process not only desensitizes the receptor to further stimulation, preventing overactivation, but can also initiate G protein-independent signaling cascades. [4][8] Studying S1P5 phosphorylation is therefore critical for understanding its physiological functions and for the development of selective therapeutic agents.

These application notes provide an overview of the S1P5 signaling pathway and detailed protocols for quantifying S1P5 phosphorylation.

S1P5 Receptor Signaling Pathway

Upon binding its ligand S1P, the S1P5 receptor undergoes a conformational change, allowing it to couple with and activate specific heterotrimeric G proteins. S1P5 primarily couples to Gi and G12/13 proteins.[9][10]

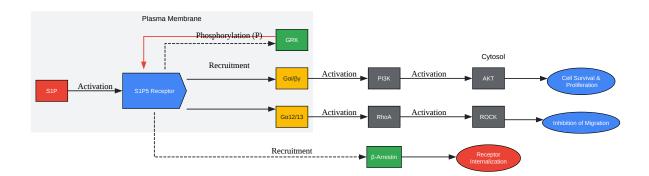
Methodological & Application



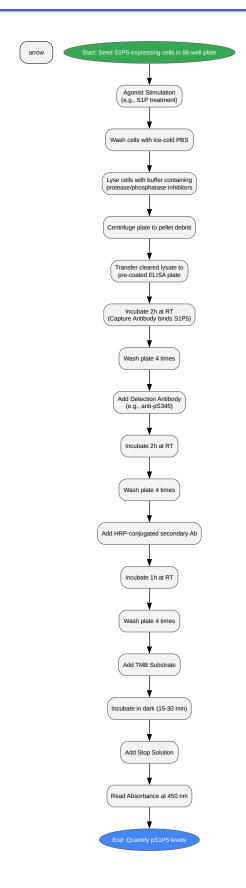


- Gi Coupling: Activation of the Gi pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can also activate pathways such as the Phosphatidylinositol 3-kinase (PI3K)-AKT pathway, which is involved in cell survival and proliferation.[10][11]
- G12/13 Coupling: Activation of G12/13 proteins stimulates the Rho family of small GTPases (RhoA), which in turn activates Rho-associated kinase (ROCK).[9][12] This pathway is critical for regulating cell shape, motility, and migration.[12][13]
- Phosphorylation and Desensitization: Following agonist activation, GRKs phosphorylate serine and threonine residues on the intracellular domains of S1P5.[6] These phosphorylation events create high-affinity binding sites for β-arrestin molecules, which uncouple the receptor from G proteins (desensitization) and promote receptor internalization.
 [4][14]









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